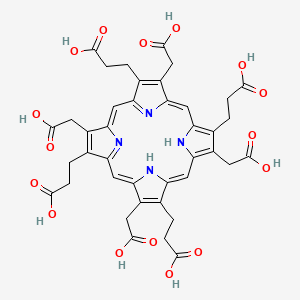
Uroporphyrin I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uroporphyrin I is a uroporphyrin. It has a role as a human metabolite.
常见问题
Q. How is Uroporphyrin I detected and quantified in biological samples?
Basic:
this compound is quantified using high-performance liquid chromatography (HPLC) paired with fluorescence detection due to its inherent fluorescent properties. Fluorometric assays (excitation: 400 nm, emission: 600 nm) are standardized against a this compound calibration curve, as described in porphyria diagnostics . For solubility, samples must be prepared in alkaline (pH > 9.5) or strongly acidic (pH < 2) aqueous media to avoid degradation .
Advanced:
In complex matrices (e.g., erythrocytes or liver tissue), tandem mass spectrometry (LC-MS/MS) improves specificity by distinguishing this compound from structural analogs like Uroporphyrin III. Validation requires spiked recovery experiments and internal standards (e.g., isotopically labeled porphyrins) to account for matrix effects .
Q. What experimental models are used to study this compound accumulation in porphyrias?
Basic:
Murine models (e.g., R167Q+/+ mice) with defective uroporphyrinogen III synthase replicate congenital erythropoietic porphyria (CEP), showing elevated this compound in erythrocytes, liver, and brain tissues . Cell-based models, such as ALA-treated Leishmania spp. transfectants, enable controlled porphyrin biosynthesis studies .
Advanced:
CRISPR-engineered human hepatocyte lines with mutations in UROS or ALAS2 genes are used to dissect enzymatic defects in heme biosynthesis. These models allow for real-time tracking of this compound accumulation using fluorescence microscopy and Raman spectroscopy .
Q. How do environmental factors influence this compound aggregation?
Basic:
Salt concentration (e.g., NaCl) and pH are critical: dimerization occurs at physiological salt levels (≥100 mM), while acidic conditions (pH < 3) induce non-physiological aggregation. Absorption spectroscopy (Soret band shifts) monitors these transitions .
Advanced:
Resonance Raman difference spectroscopy reveals metal-dependent aggregation mechanisms. For example, Cu(II)-Uroporphyrin I forms stable dimers via axial ligand bridging, whereas Zn(II) derivatives remain monomeric. Nonlinear least-squares fitting of spectral data quantifies dimerization equilibrium constants (Kd) .
Q. What methodological challenges arise in distinguishing this compound from isomer III?
Basic:
HPLC with C18 reverse-phase columns and gradient elution (methanol/water with 0.1% TFA) partially resolves isomers. Co-elution risks require post-column fluorescence verification .
Advanced:
Ion mobility spectrometry (IMS) coupled with mass spectrometry separates isomers based on collision cross-section differences. Machine learning algorithms (e.g., PCA) analyze spectral libraries to improve identification accuracy in complex mixtures .
Q. How is this compound utilized in photodynamic therapy (PDT) research?
Basic:
this compound’s fluorescence (λex 405 nm, λem 620 nm) enables tumor localization in preclinical models. Protocols involve intravenous administration followed by laser irradiation (630 nm) to generate cytotoxic singlet oxygen .
Advanced:
Surface-enhanced Raman scattering (SERS) nanoparticles functionalized with this compound improve PDT efficacy. In vivo studies measure singlet oxygen quantum yields (ΦΔ) via near-infrared chemiluminescence imaging .
Q. What analytical techniques validate this compound purity in synthetic preparations?
Basic:
Purity (>95%) is confirmed via UV-Vis spectroscopy (Soret band at 406 nm) and thin-layer chromatography (TLC) with acetic acid/ether/hexane mobile phases. Acidic degradation products (e.g., decarboxylated porphyrins) are monitored .
Advanced:
X-ray crystallography resolves structural homogeneity, while inductively coupled plasma mass spectrometry (ICP-MS) detects trace metal contaminants (e.g., Fe, Zn) that alter photophysical properties .
Q. How does this compound contribute to oxidative stress mechanisms?
Basic:
this compound acts as a phototoxin under UV/visible light, generating ROS via Type I (electron transfer) and Type II (singlet oxygen) pathways. In vitro assays (e.g., DCFH-DA fluorescence) quantify ROS in keratinocyte cultures .
Advanced:
Electron paramagnetic resonance (EPR) spin trapping identifies specific ROS (e.g., hydroxyl radicals) in this compound-loaded mitochondria. Computational models (DFT) predict redox potentials and site-specific radical formation .
Q. What protocols ensure reproducibility in this compound studies?
Basic:
Standardize storage conditions (-20°C in amber vials) to prevent photodegradation. Pre-experiment solubility tests in buffered solutions (pH 2–10) confirm monomeric stability .
Advanced:
Interlaboratory validation using reference materials (e.g., NIST porphyrin standards) and blinded data analysis mitigate batch effects. Open-source spectral databases (e.g., HMDB) enhance cross-study comparability .
属性
CAS 编号 |
607-14-7 |
|---|---|
分子式 |
C40H38N4O16 |
分子量 |
830.7 g/mol |
IUPAC 名称 |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI 键 |
MOTVYDVWODTRDF-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |
规范 SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |
相关CAS编号 |
68929-06-6 (di-hydrochloride) |
同义词 |
2,7,12,17-porphinetetrapropionic acid uroporphyrin I uroporphyrin I, dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















